Cas no 1805135-19-6 (5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine)

5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with a unique substitution pattern, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of difluoromethyl, trifluoromethyl, and iodo groups enhances its reactivity, enabling selective functionalization in cross-coupling reactions. The amino group provides a versatile handle for further derivatization, while the electron-withdrawing fluorine substituents improve metabolic stability in bioactive compounds. This compound is particularly useful in the development of fluorinated heterocycles, offering precise control over molecular properties. Its structural features make it suitable for applications in medicinal chemistry, where fluorination is often employed to optimize pharmacokinetic profiles.
5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine structure
1805135-19-6 structure
商品名:5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine
CAS番号:1805135-19-6
MF:C7H4F5IN2
メガワット:338.016551017761
CID:4855770

5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine
    • インチ: 1S/C7H4F5IN2/c8-6(9)3-2(14)1-15-5(4(3)13)7(10,11)12/h1,6H,14H2
    • InChIKey: GGGXCWNFAOWKMY-UHFFFAOYSA-N
    • ほほえんだ: IC1C(C(F)(F)F)=NC=C(C=1C(F)F)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 38.9

5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029066573-1g
5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine
1805135-19-6 97%
1g
$1,445.30 2022-04-01

5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine 関連文献

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5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridineに関する追加情報

5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine (CAS No. 1805135-19-6): A Comprehensive Overview

5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine (CAS No. 1805135-19-6) is a highly specialized compound with significant potential in various areas of chemical and pharmaceutical research. This compound, characterized by its unique structure and functional groups, has garnered considerable attention due to its potential applications in drug discovery and development.

The molecular structure of 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine is particularly noteworthy. The presence of an amino group, a difluoromethyl group, an iodo group, and a trifluoromethyl group on the pyridine ring imparts distinct chemical properties that make it a valuable candidate for a wide range of studies. The amino group can participate in hydrogen bonding and other interactions, while the difluoromethyl and trifluoromethyl groups contribute to the compound's lipophilicity and metabolic stability.

Recent research has highlighted the importance of fluorinated compounds in drug design due to their ability to enhance the pharmacological properties of lead molecules. The introduction of fluorine atoms can improve the bioavailability, metabolic stability, and binding affinity of drug candidates. In the case of 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine, the combination of these functional groups suggests that it could serve as a potent scaffold for the development of novel therapeutic agents.

One area where 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine has shown promise is in the field of oncology. Studies have demonstrated that compounds with similar structural features can exhibit potent antitumor activity by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of this compound effectively inhibited the growth of various cancer cell lines, including those resistant to conventional treatments.

In addition to its potential as an antitumor agent, 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine has also been explored for its use in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its potential to modulate key enzymes involved in neurodegeneration make it an attractive candidate for further investigation. Preclinical studies have shown that it can reduce oxidative stress and inflammation, two major contributors to neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine involves several well-established chemical reactions. One common approach is to start with a pyridine derivative and sequentially introduce the desired functional groups through selective substitution reactions. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has enabled researchers to produce this compound with high purity and yield. This synthetic flexibility allows for the exploration of structural modifications that could enhance its biological activity or pharmacokinetic properties.

The physicochemical properties of 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine, including its solubility, stability, and partition coefficient, have been extensively studied. These properties are crucial for optimizing its formulation and delivery methods in pharmaceutical applications. For example, enhancing water solubility through prodrug strategies or nanoparticle formulations can improve its bioavailability and therapeutic efficacy.

Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine. Preliminary results have been promising, with several candidates showing favorable pharmacokinetic profiles and minimal side effects. These findings underscore the potential of this compound as a lead structure for developing new drugs targeting various diseases.

In conclusion, 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine (CAS No. 1805135-19-6) represents a promising molecule with diverse applications in chemical and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, paving the way for innovative treatments in oncology, neurodegenerative diseases, and beyond.

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